3-Fluoro-2-iodo-5-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-iodo-5-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5FINO It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 5 are replaced by fluorine, iodine, and methoxy groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodo-5-methoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the following steps:
Fluorination: Introduction of the fluorine atom at the 3-position of the pyridine ring.
Iodination: Introduction of the iodine atom at the 2-position.
Methoxylation: Introduction of the methoxy group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-iodo-5-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or alkyl halides in the presence of a base.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Coupling Products: Biaryl or alkyne derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-iodo-5-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: It is used in the synthesis of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Material Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Radiopharmaceuticals: The fluorine atom can be replaced with fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-iodo-5-methoxypyridine depends on its application:
In Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.
In Agrochemicals: It may disrupt essential biological processes in pests, such as enzyme inhibition or interference with neurotransmitter function.
In Material Science: It may enhance the electronic properties of materials by providing stable and efficient charge transport pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-iodo-5-methoxypyridine: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
3-Fluoro-2-iodo-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group, affecting its solubility and reactivity.
3-Fluoro-2-iodo-5-chloropyridine: Similar structure but with a chlorine atom, leading to different electronic properties and reactivity.
Uniqueness
3-Fluoro-2-iodo-5-methoxypyridine is unique due to the presence of both electron-withdrawing (fluorine and iodine) and electron-donating (methoxy) groups on the pyridine ring. This combination provides a unique balance of electronic properties, making it a versatile building block for various applications .
Eigenschaften
Molekularformel |
C6H5FINO |
---|---|
Molekulargewicht |
253.01 g/mol |
IUPAC-Name |
3-fluoro-2-iodo-5-methoxypyridine |
InChI |
InChI=1S/C6H5FINO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |
InChI-Schlüssel |
VKYKPMNPCLFTJW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(N=C1)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.